N-Isopropyl Carvedilol-d6

描述

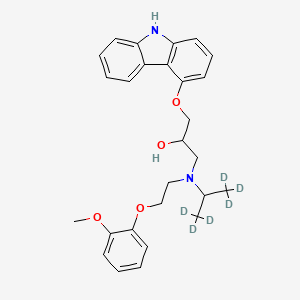

N-Isopropyl Carvedilol-d6 is a deuterated derivative of Carvedilol, a non-selective beta-adrenergic antagonist. This compound is primarily used in scientific research due to its stable isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. The molecular formula of this compound is C27H26D6N2O4, and it has a molecular weight of 454.59 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl Carvedilol-d6 involves the incorporation of deuterium atoms into the Carvedilol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with Carvedilol and perform a deuterium exchange reaction using deuterated solvents such as deuterated methanol or deuterated water under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of deuterated reagents, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to isolate the deuterated compound from any non-deuterated impurities .

化学反应分析

Types of Reactions: N-Isopropyl Carvedilol-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

N-Isopropyl Carvedilol-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Carvedilol in biological systems.

Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Carvedilol.

Drug Interaction Studies: Used to investigate potential interactions between Carvedilol and other drugs.

Biological Research: Employed in studies related to cardiovascular diseases and beta-adrenergic receptor functions

作用机制

N-Isopropyl Carvedilol-d6, like Carvedilol, exerts its effects by blocking beta-adrenergic receptors. This action inhibits the binding of norepinephrine and epinephrine, leading to a decrease in heart rate and blood pressure. Additionally, Carvedilol has alpha-1 adrenergic blocking activity, which contributes to vasodilation and further reduction in blood pressure. The dual action on beta and alpha-1 receptors makes it effective in treating conditions such as hypertension and heart failure .

相似化合物的比较

Carvedilol: The non-deuterated parent compound.

N-Isopropyl Carvedilol: The non-deuterated analog.

Other Beta-Blockers: Such as Metoprolol, Atenolol, and Propranolol.

Uniqueness: N-Isopropyl Carvedilol-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This isotopic labeling distinguishes it from other beta-blockers and even from its non-deuterated analogs, making it a valuable tool in scientific research .

生物活性

N-Isopropyl Carvedilol-d6 is a deuterated derivative of carvedilol, which is a non-selective beta-adrenergic blocker and alpha-1 adrenergic antagonist. This compound is of particular interest in pharmacological research due to its potential applications in treating cardiovascular diseases and its unique biochemical properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.

- Chemical Formula : CO

- Molecular Weight : 276.4 g/mol

- CAS Number : 1246815-40-6

This compound functions similarly to carvedilol by blocking beta-adrenergic receptors (β1 and β2) and alpha-1 adrenergic receptors. This dual action leads to:

- Reduction in heart rate : By antagonizing β1 receptors, it decreases cardiac output.

- Vasodilation : The blockade of α1 receptors causes relaxation of vascular smooth muscle, leading to decreased blood pressure.

These mechanisms contribute to its efficacy in managing hypertension and heart failure.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated nature, which may enhance metabolic stability compared to non-deuterated carvedilol. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 25% - 35% |

| Peak Plasma Concentration (Cmax) | 122 - 262 ng/mL |

| Time to Peak Concentration (Tmax) | 1 - 2 hours |

| Volume of Distribution | 1.5 - 2 L/kg |

| Clearance | 0.52 L/kg |

Antioxidant Properties

Research indicates that carvedilol exhibits significant antioxidant activity. A study demonstrated that carvedilol reduces reactive oxygen species (ROS) generation in leukocytes, contributing to its cardioprotective effects. The administration of carvedilol led to a decrease in m-tyrosine and o-tyrosine levels, suggesting a reduction in oxidative stress markers .

Clinical Case Studies

Several clinical studies have highlighted the effectiveness of carvedilol and its derivatives in treating conditions such as heart failure and hypertension:

- Heart Failure Management : A study involving patients with chronic heart failure showed that carvedilol significantly improved left ventricular function and reduced mortality rates.

- Hypertension Control : In hypertensive patients, carvedilol not only lowered blood pressure but also improved endothelial function, showcasing its dual benefit as a beta-blocker and vasodilator.

Research Findings

Recent studies have explored the implications of this compound in various therapeutic contexts:

- Cardiovascular Protection : In vitro studies suggest that this compound may offer enhanced protection against ischemia-reperfusion injury compared to its non-deuterated counterpart.

- Metabolic Effects : Preliminary data indicate potential benefits in metabolic syndrome management, possibly through improved insulin sensitivity.

属性

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[1,1,1,3,3,3-hexadeuteriopropan-2-yl-[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUBFKUWSKDUMH-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857890 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl][(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-40-6 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl][(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。